

# Ertugliflozin's Safety Profile: A Comparative Benchmark Against First-Generation SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Ertugliflozin |           |
| Cat. No.:            | B3433122      | Get Quote |

A detailed analysis of **ertugliflozin**'s safety profile in comparison to the first-generation sodium-glucose cotransporter 2 inhibitors (SGLT2is)—canagliflozin, dapagliflozin, and empagliflozin—reveals a generally consistent class effect on adverse events, with some nuances. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, summarizing key quantitative data from cardiovascular outcomes trials, detailing experimental protocols, and visualizing relevant biological pathways.

**Ertugliflozin**, a later entrant to the SGLT2 inhibitor class, has been rigorously evaluated in the VERTIS CV trial. Its safety and tolerability are benchmarked against the extensive data available for the first-generation agents from their respective landmark cardiovascular outcomes trials: CANVAS for canagliflozin, DECLARE-TIMI 58 for dapagliflozin, and EMPAREG OUTCOME for empagliflozin. This comparison focuses on key adverse events of interest that have been associated with this class of medications.

# **Comparative Safety Data**

The following tables summarize the incidence of key adverse events observed in the major cardiovascular outcomes trials for **ertugliflozin** and the first-generation SGLT2 inhibitors. It is important to note that direct comparisons across trials should be made with caution due to differences in study populations, designs, and durations.





Table 1: Comparison of Major Adverse Cardiovascular Events (MACE) and Heart Failure Hospitalization

| Outcome                           | Ertugliflozin<br>(VERTIS CV)           | Canagliflozin<br>(CANVAS<br>Program)   | Dapagliflozin<br>(DECLARE-<br>TIMI 58)  | Empagliflozin<br>(EMPA-REG<br>OUTCOME) |
|-----------------------------------|----------------------------------------|----------------------------------------|-----------------------------------------|----------------------------------------|
| Primary MACE                      | Non-inferior to placebo (HR 0.97)[1]   | Superior to placebo (HR 0.86)[2]       | Non-inferior to placebo (HR 0.93)[3][4] | Superior to<br>placebo (HR<br>0.86)[5] |
| Hospitalization for Heart Failure | Reduced vs.<br>placebo (HR<br>0.70)[6] | Reduced vs.<br>placebo (HR<br>0.67)[7] | Reduced vs.<br>placebo (HR<br>0.73)[3]  | Reduced vs.<br>placebo (HR<br>0.65)[5] |

MACE is a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke. HR = Hazard Ratio

**Table 2: Comparison of Key Adverse Events of Interest** 



| Adverse Event                 | Ertugliflozin<br>(VERTIS CV)                           | Canagliflozin<br>(CANVAS<br>Program)             | Dapagliflozin<br>(DECLARE-<br>TIMI 58)    | Empagliflozin<br>(EMPA-REG<br>OUTCOME)       |
|-------------------------------|--------------------------------------------------------|--------------------------------------------------|-------------------------------------------|----------------------------------------------|
| Genital Mycotic<br>Infections | Increased risk vs. placebo[8]                          | Increased risk vs. placebo[9]                    | Increased risk vs. placebo[10]            | Increased risk vs. placebo[11]               |
| Urinary Tract<br>Infections   | Higher incidence<br>vs. placebo<br>(12.1% vs<br>10.2%) | No significant difference vs. placebo[9]         | No significant difference vs. placebo[10] | No significant difference vs. placebo[11]    |
| Diabetic<br>Ketoacidosis      | 0.3% (pooled)<br>vs. 0.1%<br>(placebo)[12]             | Rare, but more<br>common than<br>placebo         | Rare, but more common than placebo[3][10] | Rare, but reported                           |
| Lower-Limb<br>Amputation      | 2.0% (5mg),<br>2.1% (15mg) vs.<br>1.6% (placebo)       | Increased risk<br>vs. placebo (HR<br>1.97)[7][9] | No increased risk                         | No increased risk                            |
| Bone Fractures                | No increased risk                                      | Increased risk<br>vs. placebo (HR<br>1.26)[9]    | No increased risk                         | No increased risk                            |
| Volume<br>Depletion           | Events reported, consistent with class                 | Higher incidence vs. placebo[9]                  | No difference in events vs. placebo[13]   | Events reported,<br>consistent with<br>class |

# **Experimental Protocols of Key Cardiovascular Outcome Trials**

The safety data presented above are derived from large-scale, randomized, double-blind, placebo-controlled cardiovascular outcomes trials. The general methodologies are outlined below.

### **VERTIS CV (Ertugliflozin)**

 Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[14][15]



- Population: 8,246 patients with type 2 diabetes and a history of coronary, cerebrovascular, or peripheral artery disease.[14][15]
- Intervention: Patients were randomized to receive **ertugliflozin** (5 mg or 15 mg) or placebo once daily, in addition to standard of care.[14][15]
- Primary Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), defined as a composite of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]

#### **CANVAS Program (Canagliflozin)**

- Objective: To evaluate the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes at high cardiovascular risk.[2]
- Population: 10,142 patients with type 2 diabetes with either a history of symptomatic atherosclerotic cardiovascular disease or at least two risk factors for cardiovascular disease.
   [7]
- Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg) or placebo once daily.
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.

#### **DECLARE-TIMI 58 (Dapagliflozin)**

- Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.[13]
- Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors for cardiovascular disease.[3][4]
- Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily. [3][4]



 Primary Endpoints: Two co-primary efficacy endpoints were the composite of cardiovascular death, myocardial infarction, or ischemic stroke, and the composite of cardiovascular death or hospitalization for heart failure.[13]

#### **EMPA-REG OUTCOME (Empagliflozin)**

- Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and high cardiovascular risk.[10]
- Population: 7,020 patients with type 2 diabetes and established cardiovascular disease.[5]
- Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo once daily, in addition to standard of care.[10]
- Primary Endpoint: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke.[5][11]

# **Signaling Pathways and Potential Off-Target Effects**

The primary mechanism of action for all SGLT2 inhibitors is the inhibition of the sodium-glucose cotransporter 2 in the proximal renal tubules, leading to increased urinary glucose excretion. However, the observed cardiovascular benefits may also involve off-target effects.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Efficacy and Safety of Ertugliflozin in Type 2 Diabetes: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Cardioprotective Effects of Sirtuin-1 and Its Downstream Effectors: Potential Role in Mediating the Heart Failure Benefits of SGLT2 (Sodium-Glucose Cotransporter 2) Inhibitors -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of INVOKANA to Other SGLT2 Inhibitors [jnjmedicalconnect.com]
- 7. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2
   Diabetes Mellitus PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Overview of the Clinical Pharmacology of Ertugliflozin, a Novel Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitor | springermedizin.de [springermedizin.de]
- 10. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus -PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of Canagliflozin, Dapagliflozin and Empagliflozin Added to Heart Failure
   Treatment in Decompensated Heart Failure Patients With Type 2 Diabetes Mellitus PMC
   [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis PubMed [pubmed.ncbi.nlm.nih.gov]



- 14. A comparative in vitro study on the effect of SGLT2 inhibitors on chemosensitivity to doxorubicin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ertugliflozin Compared to Other Anti-hyperglycemic Agents as Monotherapy and Add-on Therapy in Type 2 Diabetes: A Systematic Literature Review and Network Meta-Analysis PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ertugliflozin's Safety Profile: A Comparative Benchmark Against First-Generation SGLT2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3433122#benchmarking-ertugliflozin-s-safety-profile-against-first-generation-sglt2is]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com